Mucosin

Natural product chemistry Stereochemistry Structural elucidation

Mucosin refers to a C20 fatty acid derivative isolated from the Mediterranean marine sponge Reniera mucosa. Chemically, it is classified as a bicyclic eicosanoid featuring a hydrindane core and incorporates a prostaglandin-like submotif.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1262340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucosin
Synonymsmucosin
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCC1CC2CC=CCC2C1CC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-10-16-15-17-11-8-9-13-19(17)18(16)12-6-4-5-7-14-20(21)22/h4,6,8-9,16-19H,2-3,5,7,10-15H2,1H3,(H,21,22)/b6-4+/t16-,17+,18+,19+/m1/s1
InChIKeyIFWWGWJQMVHYFJ-OPCKZZMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mucosin Chemical Identity and Sourcing: Marine Hydrindane Eicosanoid for Investigational Procurement


Mucosin [1] refers to a C20 fatty acid derivative isolated from the Mediterranean marine sponge Reniera mucosa [2]. Chemically, it is classified as a bicyclic eicosanoid featuring a hydrindane core [3] and incorporates a prostaglandin-like submotif [4]. The correct structure has been revised from an originally proposed cis-bicyclo[4.3.0]non-3-ene moiety to the trans-fused congener [5]. Important note: The compound name 'Mucosin' is also used commercially for pharmaceutical formulations containing Ambroxol (an expectorant/mucolytic agent) [6]; this guide pertains exclusively to the marine natural product (−)-Mucosin.

Mucosin Differentiation: Why Structurally Related Marine Eicosanoids Cannot Substitute


Mucosin possesses a unique bicyclo[4.3.0]nonane hydrindane scaffold that distinguishes it from linear eicosanoids and prostaglandin analogs [1]. The correct stereochemistry (trans-fused ring junction) was only recently established through total synthesis [2]; earlier structural misassignment propagated through literature for decades [3]. Consequently, sourcing structurally authenticated (−)-Mucosin with verified stereochemical purity is critical for reproducibility [4]. Substitution with generic eicosanoids (e.g., 15-HETE, prostaglandin E2) or incorrectly synthesized material lacking the trans-fused bicyclic core [5] will yield divergent biological profiles due to distinct receptor engagement and physicochemical properties governed by the rigid hydrindane framework [6].

Mucosin Quantitative Differentiation Evidence: Structural Authentication and Receptor Activity


Mucosin Absolute Stereochemistry: Corrected Trans-Fused Configuration Versus Original Misassignment

Mucosin was originally reported in 1997 with a cis-bicyclo[4.3.0]non-3-ene core [1]. Total synthesis of the proposed cis-fused structure revealed spectral discrepancies with natural material [2]. Subsequent synthesis of the trans-fused diastereomer confirmed the correct absolute stereochemistry [3]. The four contiguous all-carbon stereocenters are now established as trans-fused, representing a significant structural revision [4].

Natural product chemistry Stereochemistry Structural elucidation Total synthesis

Mucosin PPARα and PPARγ Agonism: Weak Activity Profile Versus Synthetic Agonists

In luciferase reporter gene assays in HEK293 cells, (−)-Mucosin demonstrated weak agonism toward both PPARα and PPARγ receptors. At 100 µM concentration, (−)-Mucosin showed an effect that reached approximately 8% of the positive control Wy-14643 for PPARα and 14% of the positive control rosiglitazone for PPARγ [1]. The weak activity is attributed to the hydrocarbon nature of the compound [2].

Nuclear receptor pharmacology PPAR agonism Lipid signaling Drug discovery

Mucosin Cannabinoid Receptor Affinity: CB1 and CB2 Binding Data

Mucosin demonstrates high-affinity binding to cannabinoid receptors in functional assays. At rat brain CB1 receptor, Mucosin exhibited agonist activity with an EC50 of 0.900 nM [1]. At mouse CB2 receptor, displacement of [3H]CP55940 yielded a Ki of 0.700 nM [2]. Comparative CB2 binding data for a structurally distinct cannabinoid ligand shows a Ki of 3.70 nM at mouse CB2 and 6.20 nM at human CB2 [3], indicating Mucosin's higher affinity at the murine CB2 target under these assay conditions.

Cannabinoid pharmacology GPCR signaling Endocannabinoid system Receptor binding

Mucosin Cytotoxicity Profile: Absence of Acute Cytotoxic Effects

Cell viability testing using lactate dehydrogenase (LDH) release assay demonstrated that (−)-Mucosin exhibits no cytotoxic effects at tested concentrations [1]. The compound showed no significant LDH release compared to untreated controls, indicating intact membrane integrity [2]. This profile is consistent with the hydrocarbon scaffold lacking overt toxicophoric elements [3]. Comparative cytotoxicity data for structurally related marine eicosanoids are not available from the same study, limiting direct potency-toxicity window calculations.

In vitro toxicology Cell viability Biocompatibility LDH assay

Mucosin Research Applications: Where Structural Uniqueness Drives Investigational Value


Structural Biology: Investigating Hydrindane Scaffold Recognition by Nuclear Receptors

Given its weak but detectable PPARα and PPARγ agonism (8-14% of control agonist activity at 100 µM [1]), (−)-Mucosin serves as a probe molecule for studying how rigid bicyclic eicosanoids engage PPAR ligand-binding domains. The hydrocarbon scaffold may occupy the hydrophobic binding pocket differently than classical fibrate or thiazolidinedione agonists [2], providing structural insights for designing novel PPAR modulators with biased signaling properties.

Cannabinoid Research: High-Affinity CB1/CB2 Ligand with Marine Origin

With sub-nanomolar CB1 (EC50 0.900 nM) and CB2 (Ki 0.700 nM) affinity [3], (−)-Mucosin represents a structurally distinct chemotype within cannabinoid ligand space. Unlike classical cannabinoids (Δ9-THC, CP55,940) or synthetic aminoalkylindoles, Mucosin's hydrindane-prostaglandin hybrid architecture [4] offers a novel scaffold for exploring cannabinoid receptor pharmacophore models and potential biased agonism profiles.

Synthetic Methodology Development: Validation of Stereocontrolled Routes

The total synthesis of (−)-Mucosin required precise control over four contiguous all-carbon stereocenters and correct establishment of trans-ring junction geometry [5]. Researchers developing novel stereoselective cyclization methodologies (zirconocene-mediated co-cyclization, conjugate addition-protonation sequences) can use (−)-Mucosin as a benchmark target to validate stereochemical fidelity of new synthetic protocols [6].

Marine Natural Products Discovery: Reference Standard for Sponge Metabolomics

As a characterized secondary metabolite from Reniera mucosa [7], authenticated (−)-Mucosin serves as a reference standard for LC-MS/MS metabolomics studies investigating Mediterranean sponge chemical diversity. Its confirmed trans-fused stereochemistry [8] enables accurate identification of biosynthetically related congeners and differentiation from co-occurring eicosanoids in crude extracts.

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